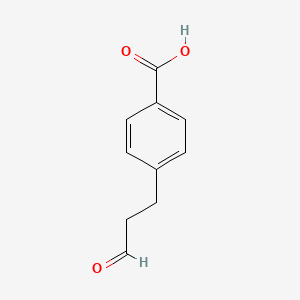

Benzoic acid, 4-(3-oxopropyl)-

Description

Contextualization within the Class of Substituted Benzoic Acids and Oxo-substituted Propyl Side Chains

Benzoic acid, 4-(3-oxopropyl)- is a member of the broad class of substituted benzoic acids. The core of the molecule is a benzene (B151609) ring attached to a carboxylic acid group, a classic structural motif in organic chemistry. bldpharm.com The presence of the carboxylic acid group imparts acidic properties and provides a reactive handle for a variety of transformations, such as esterification, amidation, and the formation of acid chlorides. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials. cymitquimica.comcymitquimica.com

What distinguishes this compound is the 4-position substituent: a 3-oxopropyl group (-CH₂CH₂CHO). This side chain terminates in an aldehyde, another highly reactive functional group. Aldehydes are precursors for a vast array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions.

The compound is therefore a bifunctional molecule, where the reactivity of the aromatic carboxylic acid is electronically and spatially separated from the aliphatic aldehyde by a flexible three-carbon chain. This separation ensures that the two groups can often be reacted independently of one another, making Benzoic acid, 4-(3-oxopropyl)- a strategic building block for creating elaborate molecules. It belongs to a specific subgroup of chemical building blocks that includes aldehydes, benzene compounds, and carboxylic acids. bldpharm.com

Significance in Contemporary Chemical Research Paradigms

The significance of Benzoic acid, 4-(3-oxopropyl)- in modern chemical research lies in its role as a versatile intermediate. While detailed studies focusing exclusively on the free acid are emerging, the importance of its structural framework is well-demonstrated through the widespread use of its ester derivatives, such as the methyl and ethyl esters. nih.govsmolecule.com These esters are frequently employed in multi-step syntheses where the aldehyde function is reacted first, and the ester is later hydrolyzed to reveal the carboxylic acid for subsequent coupling reactions.

This strategic utility allows for the synthesis of complex pharmaceutical precursors and other high-value chemical entities. The ability to introduce both a carboxylate-linked moiety and an aldehyde-derived structure makes it a powerful component in the design of molecules with specific therapeutic or material properties. For instance, compounds with similar structures are used as intermediates in the production of polymers and pharmaceuticals. The dual functionality is particularly valuable in the construction of heterocyclic systems and in the assembly of molecules designed to interact with biological targets where precise spatial orientation of different functional groups is critical. As research continues, the direct application of Benzoic acid, 4-(3-oxopropyl)- is expected to grow, solidifying its status as a key component in the synthetic chemist's toolkit.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWAJHOAUWSAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoic Acid, 4 3 Oxopropyl and Its Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon framework, specifically the attachment of the oxopropyl side chain or its precursors to the benzoic acid core, is a critical aspect of the synthesis. This is primarily achieved through Friedel-Crafts acylation or catalytic C-H functionalization and carboxylation reactions.

Friedel-Crafts Acylation Approaches to Related Compounds

Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings. sigmaaldrich.comnih.gov The reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion electrophile that then reacts with the aromatic substrate. sigmaaldrich.comvedantu.com This method is advantageous as the electron-withdrawing nature of the resulting ketone group prevents over-acylation, and the acylium ion is stable against rearrangement. lscollege.ac.in

A well-established route that can be adapted for synthesizing related structures involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride. For instance, a patented method describes the synthesis of a key intermediate, methyl 4-(4-oxobutyl)benzoate, using benzene and succinic anhydride as starting materials. google.com This reaction proceeds through a classical Friedel-Crafts acylation followed by a series of oxidation and reduction steps. google.com

In a related procedure, toluene (B28343) and succinic anhydride undergo a Friedel-Crafts acylation catalyzed by a Lewis acid to produce 3-(4-methylphenyl)-4-oxobutyric acid. google.com This intermediate can then be further transformed. The reaction conditions for this acylation step are outlined in the table below. google.com

| Parameter | Condition |

| Lewis Acid Catalyst | Aluminum trichloride (B1173362) (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂), or Boron trifluoride (BF₃) |

| Preferred Catalyst | Aluminum trichloride (AlCl₃) |

| Reaction Temperature | 20–80°C (Preferred: 50–60°C) |

| Reaction Time | 1–10 hours (Preferred: 2–3 hours) |

This table presents typical conditions for the Friedel-Crafts acylation of toluene with succinic anhydride. google.com

Theoretically, a similar Friedel-Crafts acylation strategy could be employed to synthesize 4-(3-methoxy-3-oxopropyl)benzoic acid. This approach would involve the reaction of a suitable benzene precursor with methyl malonic anhydride. The anhydride, activated by a Lewis acid like AlCl₃, would generate an electrophilic acylium ion. Subsequent electrophilic aromatic substitution on the benzene ring would introduce the desired three-carbon chain with a protected carboxylic acid function. One potential pathway involves the reaction of benzene with methyl malonic acid to yield 3-(4-carboxyphenyl)propionic acid, which can then be esterified. A Friedel-Crafts acylation step in this sequence has been reported to achieve yields of 65–70% using an aluminum chloride catalyst.

Catalytic Functionalization of Aromatic Precursors

Modern catalytic methods offer powerful alternatives for forming the necessary C-C bonds, often with improved functional group tolerance and milder reaction conditions compared to classical methods.

The copper-catalyzed condensation of 2-bromobenzoic acid with β-dicarbonyl compounds, a reaction based on the Hurtley condensation, provides a direct route to α-arylated β-dicarbonyl structures. researchgate.netorgsyn.org This method has been refined to produce high yields of compounds like 2-(1-acetyl-2-oxopropyl)benzoic acid. researchgate.netorgsyn.org The improved procedure utilizes copper(I) bromide as the catalyst and an excess of the β-dicarbonyl compound, such as acetylacetone (B45752), which also serves as the solvent. orgsyn.org This approach avoids common side products like 2-ethoxybenzoic acid that were prevalent in earlier methods using sodium ethoxide and ethanol. orgsyn.org The reaction is believed to proceed via a copper(I) species as the effective catalyst. researchgate.net

| Component | Role / Compound |

| Aryl Halide | 2-Bromobenzoic acid |

| Carbon Nucleophile | Acetylacetone |

| Catalyst | Copper(I) bromide |

| Solvent | Acetylacetone |

| Product | 2-(1-Acetyl-2-oxopropyl)benzoic acid |

| Yield | 76–80% |

This table summarizes the optimized conditions for the copper-catalyzed arylation of acetylacetone with 2-bromobenzoic acid. orgsyn.org

This methodology is significant for its manipulative simplicity and high-yield synthesis of ortho-substituted benzoic acid derivatives. orgsyn.org

Nickel-catalyzed carboxylation of aryl halides has emerged as a robust method for synthesizing a wide variety of aromatic carboxylic acids under mild conditions. rsc.orgresearchgate.net This technique can convert aryl iodides into the corresponding benzoic acids with excellent functional group compatibility, tolerating other functionalities like aryl bromides and chlorides. rsc.orgresearchgate.net One protocol involves the use of lithium formate (B1220265) as the carboxylating agent, which generates carbon monoxide in situ in the presence of a catalytic amount of acetic anhydride, thereby avoiding the handling of gaseous CO. rsc.org

Alternatively, nickel-catalyzed carboxylation can be achieved using carbon dioxide (CO₂) at atmospheric pressure. organic-chemistry.org These reactions typically employ a Ni(II) precatalyst, such as NiCl₂(PPh₃)₂, which is reduced in situ to the active Ni(0) species by a stoichiometric reducing agent like manganese powder. organic-chemistry.orgnih.gov Mechanistic studies suggest the catalytic cycle involves the oxidative addition of the aryl halide to a Ni(0) complex, CO₂ insertion into the nickel-carbon bond of a Ni(I) or Ni(II) aryl intermediate, and subsequent reductive elimination or hydrolysis to release the carboxylic acid product and regenerate the catalyst. nih.govsbq.org.br

| Parameter | Condition |

| Substrate | Aryl Iodides, Chlorides, Bromides |

| Catalyst Precursor | NiCl₂(PPh₃)₂ |

| Reducing Agent | Manganese (Mn) powder |

| CO Source | CO₂ gas (1 atm) or Lithium Formate |

| Key Additive | Et₄NI (for aryl chlorides) |

| Result | Aromatic carboxylic acids |

This table outlines the general conditions for nickel-catalyzed carboxylation of aryl halides. rsc.orgorganic-chemistry.orgnih.gov

Aldol-Type Condensation Pathways

Aldol-type condensation reactions represent a fundamental strategy for carbon-carbon bond formation. In the context of synthesizing precursors to Benzoic acid, 4-(3-oxopropyl)-, these pathways are of significant interest.

Benzoic Acid Catalyzed Condensation of Aldehydes with Diazoacetates

Research has demonstrated that benzoic acid can effectively catalyze the Aldol-type condensation of various aldehydes with ethyl diazoacetate. researchgate.net This reaction, typically conducted under neat (solvent-free) conditions at room temperature, affords β-hydroxy-α-diazo carbonyl compounds in yields ranging from good to excellent. researchgate.net The process is notable for its mild conditions and high diastereoselectivity, particularly when chiral aldehydes, such as those derived from sugars, are used. researchgate.net

A plausible mechanism for this transformation involves the initial activation of the aldehyde by benzoic acid. researchgate.net The reaction between benzaldehyde (B42025) and ethyl diazoacetate (EDA) serves as a model for this process. researchgate.net While various acids and solvents have been investigated, solvent-free conditions with benzoic acid as the catalyst have been identified as optimal. researchgate.net Though catalytic amounts (0.1 equivalents) of benzoic acid can facilitate the reaction, optimal results are often achieved with 0.5 equivalents. researchgate.net Milder catalytic systems, such as a combination of N,O-bis(trimethylsilyl)acetamide and catalytic tetramethylammonium (B1211777) pivalate, have also been developed for the aldol (B89426) reaction between aldehydes and ethyl diazoacetate, yielding O-silylated products. acs.org

Table 1: Benzoic Acid Catalyzed Aldol-Type Condensation of Aldehydes with Ethyl Diazoacetate

| Aldehyde Reactant | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzoic Acid | Neat | β-hydroxy-α-diazo carbonyl compound | Good to Excellent | researchgate.net |

| Sugar-derived aldehydes | Benzoic Acid | Neat | Adducts | Excellent | researchgate.net |

| Various aldehydes | HBF4·OEt2 | Not specified | 3-hydroxy-2-arylacrylic acid ethyl esters | Variable | acs.org |

| Various aldehydes | [(η5-C5H5)Fe+(CO)2(THF)]BF4- | Not specified | 3-hydroxy-2-arylacrylic acid ethyl esters | High | acs.org |

Functional Group Interconversions and Modifications

The synthesis of Benzoic acid, 4-(3-oxopropyl)- and its derivatives often involves the modification of functional groups on a pre-existing aromatic core. Esterification and dihydroxylation are key examples of such transformations.

Esterification Reactions to Form Esters of Benzoic Acid, 4-(3-oxopropyl)- (e.g., Methyl, Ethyl Esters)

Esterification is a crucial step in the synthesis of various analogs of Benzoic acid, 4-(3-oxopropyl)-, such as its methyl and ethyl esters. These reactions typically involve the treatment of the carboxylic acid with an alcohol in the presence of a catalyst.

The Fischer esterification, a classic method, utilizes a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to facilitate the reaction between a carboxylic acid and an alcohol. operachem.commasterorganicchemistry.com For instance, the synthesis of 2-(3-Methoxy-3-oxopropyl)benzoic acid is achieved by the esterification of 2-(2-carboxyethyl)benzoic acid with methanol (B129727) using catalytic sulfuric acid. Similarly, p-TsOH is a widely used catalyst for the esterification of carboxylic acids. researchgate.netajgreenchem.com The reaction is typically run under reflux conditions, often with azeotropic removal of water to drive the equilibrium towards the ester product. operachem.comajgreenchem.com Studies have shown that sulfuric acid can sometimes lead to higher conversion rates compared to p-TsOH under specific conditions. researchgate.net

Table 2: Acid-Catalyzed Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | Methanol | H₂SO₄ | 65°C | Methyl benzoate (B1203000) | 90% | operachem.com |

| Hydroxy acid | Ethanol | H₂SO₄ | Reflux, 2 hours | Ethyl ester | 95% | operachem.com |

| Terephthalic acid | Methanol | p-TsOH monohydrate | Reflux, ~100 hours | Dimethyl terephthalate | High | google.com |

| Acetic acid | n-Butanol | p-TsOH | Not specified | Butyl acetate | 68.5% | researchgate.net |

Thionyl Chloride Mediated Esterification

An alternative to acid-catalyzed esterification involves the use of thionyl chloride (SOCl₂). commonorganicchemistry.comlibretexts.org This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate. Subsequent reaction with an alcohol yields the desired ester. libretexts.org For example, 4-formylbenzoic acid can be converted to its corresponding acid chloride by refluxing with thionyl chloride and a catalytic amount of DMF. clinicsearchonline.org This acid chloride can then be reacted with an alcohol to form the ester. While this method is effective, it is sometimes considered less mild than direct acid catalysis. researchgate.net In some cases, direct esterification with thionyl chloride and an alcohol at room temperature or under reflux may not yield the expected product, potentially due to side reactions involving other functional groups present in the molecule. researchgate.net

Osmium-Catalyzed Dihydroxylation and Subsequent Transformations

Osmium-catalyzed dihydroxylation is a powerful method for the syn-dihydroxylation of alkenes, providing a route to vicinal diols. This reaction is particularly relevant for the modification of precursors to Benzoic acid, 4-(3-oxopropyl)- that contain an olefinic group, such as 4-vinylbenzoic acid. rug.nl The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of diols using a chiral ligand. arkat-usa.org

The reaction can be performed under near-neutral conditions using co-oxidants like K₃Fe(CN)₆ or NaIO₄ with K₂S₂O₈ as the stoichiometric oxidant. arkat-usa.org This is advantageous for substrates that are sensitive to basic conditions. arkat-usa.org The use of N-methylmorpholine oxide (NMO) as the terminal oxidant also allows for dihydroxylation under neutral or even acidic conditions, although this can sometimes lead to lower enantioselectivities due to a secondary catalytic cycle. arkat-usa.org The diol products of these reactions can serve as versatile intermediates for further synthetic transformations.

Table 3: Osmium-Catalyzed Dihydroxylation of Olefins | Olefin Substrate | Osmium Source | Co-oxidant | Ligand | Conditions | Product | Reference | | --- | --- | --- | --- | --- | --- | | 4-Vinylbenzoic acid | Not specified | H₂O₂ | Not specified | Carbonate buffer | Diol | rug.nl | | Methyl cinnamate (B1238496) | K₂OsO₂(OH)₄ | K₃Fe(CN)₆ / K₂S₂O₈ | (DHQD)₂Phal | Biphasic, near-neutral pH | Enantioenriched diol | arkat-usa.org | | Various olefins | OsO₄ | NMO | Not specified | Neutral or acidic | Diol | arkat-usa.org |

Nitration Strategies for Substituted Analogues

The introduction of a nitro group onto the aromatic ring of benzoic acid derivatives is a key step in the synthesis of certain analogues. For instance, the synthesis of 3-Nitro-4-(2-oxopropyl)benzoic acid involves the nitration of a suitable precursor. A specific method describes the preparation of (Z)-methyl 4-(3-hydroxy-1-methoxy-1-oxobut-2-en-2-yl)-3-nitrobenzoate by reacting methyl 4-fluoro-3-nitrobenzoate with methyl acetoacetate (B1235776) in dimethylformamide (DMF) at a cooled temperature of 0°C. google.com This intermediate is then further processed to yield the target nitro-substituted benzoic acid analogue. google.com

Another documented synthesis is that of 3-Nitro-4-(2-oxo-propyl)-benzoic acid methyl ester. chemicalbook.com The process involves reacting a precursor with N,N-dimethylformamide dimethyl acetal (B89532) under microwave irradiation, followed by treatment with pyridine (B92270) and acetyl chloride. chemicalbook.com The final product is obtained after purification by silica (B1680970) gel column chromatography. chemicalbook.com

These nitration strategies are crucial for creating specific isomers and functionalized analogues that can be used in further synthetic applications.

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry offers sophisticated methods to enhance the efficiency, scalability, and sustainability of producing Benzoic acid, 4-(3-oxopropyl)- and its analogues.

Multi-Step Synthesis Pathways

The synthesis of complex analogues of Benzoic acid, 4-(3-oxopropyl)- often requires multi-step reaction sequences. For example, the synthesis of certain bioactive compounds involves several stages, including the formation of an azo linkage through diazotization and coupling reactions, followed by the introduction of other functional groups. ontosight.ai

One documented multi-step synthesis starts from ethyl-4-(3-oxopropyl)benzoate to produce Pemetrexed, an antifolate drug. mdpi.com This pathway highlights the use of Benzoic acid, 4-(3-oxopropyl)- as a key starting material in the synthesis of complex pharmaceutical compounds. Similarly, the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid involves the reaction of (Z)-4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid with ethylenediamine. mdpi.com

The synthesis of 4-[3-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-3-oxopropyl]benzoic acid also involves multi-step organic reactions. These pathways may include the preparation of intermediates, cyclization reactions to form core structures, and the use of protecting groups and chiral catalysts to control stereochemistry.

| Starting Material | Key Intermediates/Reactions | Final Product |

| Ethyl-4-(3-oxopropyl)benzoate | Heterocyclic ring formation | Pemetrexed mdpi.com |

| (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid | Reaction with ethylenediamine | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid mdpi.com |

| 4-formyl-benzoic acid methyl ester | Reductive amination with borane-tert-butylamine complex | 4-{[(2-Amino-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-6-ylamino]-methyl}-benzoic acid methyl ester nih.gov |

Continuous Flow Systems in Large-Scale Synthesis

For industrial-scale production, continuous flow chemistry presents significant advantages over traditional batch processing. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and reduced by-product formation. The synthesis of delocalized lipophilic triphenylphosphonium cations derived from benzoic acid has been successfully demonstrated using continuous flow chemistry, highlighting its potential for improving reaction times and selectivity. nih.gov

A general procedure for the stepwise continuous-flow synthesis of lipophilic phosphonium (B103445) bromide-benzoic acid derivatives has been described, involving the reaction of triphenylphosphine (B44618) and 11-bromo-1-undecanol (B108197) in a reactor coil at elevated temperatures. nih.gov The use of a polymer-bound organocatalyst, Benzoic acid resin (BAR), has also been reported for the continuous flow synthesis of benzoquinones. rsc.org These examples underscore the growing importance of continuous flow systems in the large-scale synthesis of benzoic acid derivatives. nih.gov

| Synthetic Target | Flow System Details | Advantages |

| Lipophilic triphenylphosphonium cations | Coiled reactor, controlled temperature and residence time | Improved yield and selectivity nih.gov |

| Benzoquinones | Polymer-bound organocatalyst (BAR) | High catalytic activity, recyclability rsc.org |

| Phosphorodiamidate morpholino oligomers | Fast-flow synthesis on a support medium | Efficient synthesis, potential for scale-up google.com |

Catalyst Recycling and Waste Management Considerations

Sustainable chemical manufacturing places a strong emphasis on catalyst recycling and effective waste management. In the synthesis of benzoic acid esters, various catalysts have been investigated for their reusability. scispace.com For instance, a CO2-mediated CeO2-5CuO catalyst used for the decarboxylative oxidation of benzoic acids could be reactivated by calcination and reused multiple times without a significant loss in activity. nih.gov

Ionic liquids and deep eutectic solvents have also been explored as recyclable catalysts for the esterification of benzoic acid, offering the advantages of thermal stability and ease of separation from the reaction mixture. scispace.com The development of recyclable polymeric catalysts for the chlorination of organic acids further demonstrates the efforts to create more sustainable synthetic processes. google.com

Waste management strategies include neutralizing acidic waste streams and recovering and recycling solvents. researchgate.net For example, in the synthesis of methyl 4-(3-methoxy-3-oxopropyl)benzoate, the recovery of the FeCl₃ catalyst via aqueous extraction and the neutralization of sulfuric acid are noted as important waste management steps.

| Catalytic Process | Catalyst | Recycling Method | Waste Management |

| Decarboxylative oxidation of benzoic acids | CeO2-5CuO | Calcination at 400°C in air nih.gov | Not specified |

| Esterification of benzoic acid | Ionic liquids, Deep eutectic solvents | Separation by gravity difference scispace.com | Solvent-free reactions scispace.com |

| Chlorination of organic acids | Polymeric catalyst of Formula I | Recyclable polymer support google.com | Not specified |

| Synthesis of p-anisic acid | Not specified | Solvent recovery and recycling researchgate.net | Low E-factor (Environmental factor) researchgate.net |

Reactivity and Chemical Transformations of Benzoic Acid, 4 3 Oxopropyl and Its Derivatives

Oxidation Reactions of the Oxopropyl Moiety

The oxopropyl group, which contains an aldehyde or ketone functionality, is a primary site for oxidation. The specific products of these reactions are contingent on the starting material's structure and the oxidizing agents employed.

The aldehyde of the 4-(3-oxopropyl)benzoic acid can be oxidized to a carboxylic acid. For instance, the enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 can catalyze the hydroxylation of carbonyl-containing compounds. rcsb.org Specifically, it has been shown to regioselectively hydroxylate 4-(2-oxopropyl)benzoic acid to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid. rcsb.org This enzymatic oxidation highlights a high degree of selectivity. rcsb.org

More conventional chemical oxidants are also effective. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be used to convert the aldehyde or ketone functions into carboxylic acids. The oxidation of alkyl side-chains on a benzene (B151609) ring to a carboxylic acid using reagents like potassium permanganate is a well-established transformation, provided a benzylic hydrogen is present. libretexts.org

Table 1: Oxidation Reactions

| Reactant | Oxidizing Agent | Major Product(s) | Citation |

|---|---|---|---|

| 4-(2-oxopropyl)benzoic acid | CYP199A4 Enzyme | 4-(1-hydroxy-2-oxopropyl)benzoic acid | rcsb.org |

Reduction Reactions of Ester and Ketone Functional Groups

The carbonyl groups within the ester and the oxopropyl side-chain of these benzoic acid derivatives are readily reduced to alcohols using various reducing agents. The choice of reagent can allow for selective reduction.

Lithium aluminium hydride (LiAlH4) is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, and ketones to their corresponding alcohols. harvard.edu Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes in the presence of esters. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are particularly effective for reducing carboxylic acids while being compatible with other functional groups like esters. harvard.edu Lithium borohydride (LiBH4) is noted for its ability to selectively reduce esters and lactones to alcohols in the presence of carboxylic acids. harvard.edu

Table 2: Reduction Reactions

| Functional Group | Reducing Agent | Major Product | Citation |

|---|---|---|---|

| Ester, Ketone | Lithium aluminum hydride (LiAlH4) | Alcohols | harvard.edu |

| Ketone | Sodium borohydride (NaBH4) | Alcohol | |

| Carboxylic Acid | Borane-THF (BH3•THF) | Alcohol | harvard.edu |

Substitution Reactions of Methoxy (B1213986) and Other Functional Groups

Derivatives of Benzoic acid, 4-(3-oxopropyl)-, such as those containing methoxy groups either on the aromatic ring or as part of a methyl ester, can undergo substitution reactions. The methoxy group of a methyl ester, for example, can be substituted under appropriate conditions. Nucleophilic substitution reactions can occur, particularly with electrophilic halides, leading to halogenated derivatives.

In a broader context, substituent groups on the benzene ring can be modified. For example, nitro groups, which could be introduced onto the ring (see section 3.4), can be reduced to amino groups. msu.edu This highlights the potential for transforming one functional group into another to create diverse derivatives.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene ring of Benzoic acid, 4-(3-oxopropyl)- is subject to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, and sulfonation. firsthope.co.inleah4sci.com The reactivity of the ring and the position of substitution are dictated by the directing effects of the substituents already present: the carboxyl group (-COOH) and the 4-(3-oxopropyl) group.

The carboxyl group is a deactivating, meta-directing substituent. msu.edufirsthope.co.in This is because it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it. Similarly, the oxopropyl group, containing a carbonyl, is also an electron-withdrawing and deactivating group. libretexts.org When multiple deactivating groups are present, the reaction conditions must be more forceful, and the position of substitution is determined by the combined directing effects. msu.edu For 4-substituted benzoic acids, incoming electrophiles will be directed to the positions ortho to the alkyl chain and meta to the carboxyl group (position 3 or 5).

The effect of substituents on the acidity of benzoic acids correlates with their effect on electrophilic aromatic substitution. libretexts.org Electron-withdrawing groups increase the acidity of the benzoic acid and deactivate the ring toward electrophilic attack. libretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product | Citation |

|---|---|---|---|

| Nitration | Concentrated HNO₃ and H₂SO₄ | m-Nitrobenzoic acid derivatives | firsthope.co.in |

| Halogenation (Bromination) | Br₂ and FeBr₃ | m-Bromobenzoic acid derivatives | libretexts.org |

Hydrolysis of Ester Groups

Ester derivatives of Benzoic acid, 4-(3-oxopropyl)-, such as the methyl or ethyl esters, can be converted back to the parent carboxylic acid through hydrolysis. cymitquimica.comvulcanchem.com This reaction is typically catalyzed by either an acid (e.g., H₂SO₄, HCl) or a base (e.g., NaOH) and often requires heat (reflux). cymitquimica.comvulcanchem.com

Under acidic conditions, the reaction is an equilibrium process. Under basic conditions, known as saponification, the carboxylate salt is formed, and the reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.

Derivatives and Analogues of Benzoic Acid, 4 3 Oxopropyl

Structural Modifications and Functional Group Variations

This compound is a diester derivative. The carboxylic acid group of the parent molecule is esterified to a methyl ester. Simultaneously, the aldehyde of the 3-oxopropyl side chain has been replaced by a methyl ester, resulting in a 3-methoxy-3-oxopropyl group. This transformation significantly alters the chemical nature of both functional groups, replacing a reactive aldehyde and an acidic carboxylic acid with two less reactive ester groups. Research indicates this compound serves as a building block in organic synthesis and is investigated for potential therapeutic uses.

| Property | Value |

| IUPAC Name | Methyl 3-(4-methoxycarbonylphenyl)propanoate |

| CAS Number | 40912-11-6 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| MDL Number | MFCD00059305 |

Data sourced from CookeChem and BLDpharm .

In this analogue, the carboxylic acid functional group of the parent compound has been converted into an ethyl ester. The 3-oxopropyl group, containing the terminal aldehyde, remains unchanged. This modification removes the acidic proton of the carboxylic acid and introduces an ethyl group, which can influence the molecule's solubility and reactivity.

| Property | Value |

| IUPAC Name | Ethyl 4-(3-oxopropyl)benzoate |

| CAS Number | 151864-81-2 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 206.24 g/mol |

| SMILES | CCOC(=O)c1ccc(CCC=O)cc1 |

| InChI Key | XDGGHWSPLSWRIX-UHFFFAOYSA-N |

Data sourced from PubChem and precisionFDA .

This derivative maintains the benzoic acid core but features a significant alteration to the side chain. The aldehyde function of the 3-oxopropyl group is replaced by a primary amide (carboxamide), forming a 3-amino-3-oxopropyl group. This introduces a nitrogen atom and changes the terminal group from an aldehyde to a significantly less reactive amide.

| Property | Value |

| IUPAC Name | 4-(2-Carbamoylethyl)benzoic acid |

| CAS Number | 937642-83-6 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.19 g/mol |

Data sourced from BLDpharm .

Similar to the previous example, this compound is an amide derivative, but with a tertiary amide functional group. The terminal aldehyde of the parent structure is replaced by an N,N-dimethylamide. This modification introduces two methyl groups on the nitrogen atom of the amide, further altering the steric and electronic properties of the side chain compared to the primary amide.

| Property | Value |

| IUPAC Name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid |

| CAS Number | 937642-84-7 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| PubChem CID | 16640904 |

| InChI Key | DYOHNPJQFOFSFK-UHFFFAOYSA-N |

Data sourced from PubChem .

This compound is a derivative of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. In addition to the diester modifications seen in 4.1.1, a bromine atom is introduced onto the benzene (B151609) ring at position 3, adjacent to the carboxylate group. This halogenation of the aromatic ring significantly impacts the electronic properties of the molecule.

| Property | Value |

| IUPAC Name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate |

| CAS Number | 1133314-10-9 |

| Molecular Formula | C12H13BrO4 |

| Molecular Weight | 301.13 g/mol |

| MDL Number | MFCD25542392 |

Data sourced from BLDpharm and Fluorochem .

This analogue presents multiple modifications to the parent structure. The name suggests an ethyl ester at the benzoic acid position and a methoxycarbonyl group replacing the aldehyde. Furthermore, a cyanomethyl (-CH2CN) group is added to the benzene ring. Based on PubChem data for a structurally related compound, "Ethyl 4-cyano-3-(3-methoxy-3-oxopropyl)benzoate", the structure involves the introduction of a cyano (-CN) group and a 3-methoxy-3-oxopropyl group onto the benzene ring, with the original carboxylic acid being an ethyl ester. This combination of functional groups results in a chemically complex molecule.

| Property | Value |

| IUPAC Name | Ethyl 4-cyano-3-(3-methoxy-3-oxopropyl)benzoate |

| PubChem CID | 134644758 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| SMILES | COC(=O)CCC1=C(C=C(C=C1)C(=O)OCC)C#N |

Data sourced from PubChem .

3-Nitro-4-(2-oxopropyl)-benzoic acid methyl ester

This compound is a derivative of benzoic acid featuring a nitro group at the 3-position, a 2-oxopropyl group at the 4-position, and a methyl ester instead of a carboxylic acid. The presence of the nitro group and the ester functionality significantly alters its electronic properties and reactivity.

Synthesis: Research has outlined synthetic pathways for this compound. One route involves starting with 4-Methyl-3-nitrobenzoic acid methyl ester and reacting it with N,N-Dimethylformamide dimethyl acetal (B89532). Another related compound, Methyl m-nitrobenzoate, is commonly synthesized by the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (5-15°C).

Chemical Data:

| Property | Value |

| IUPAC Name | methyl 3-nitro-4-(2-oxopropyl)benzoate |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Related CAS Number | 7356-11-8 (for Methyl 4-methyl-3-nitrobenzoate) |

| Appearance | Off-white to yellow crystalline powder (for related compounds) |

Note: Data for the exact compound is limited; some data is inferred from structurally similar compounds.

(S)-4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)benzoic acid

This analogue is a chiral compound, indicated by the (S)-designation. It incorporates an amino acid-like structure, specifically a protected aspartic acid derivative, attached to the benzoic acid ring. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines.

Research and Applications: This molecule is primarily used as a building block in organic and medicinal chemistry. The presence of a carboxylic acid, a protected amine, and a methyl ester provides multiple reactive sites for the synthesis of more complex molecules, such as peptides or pharmaceutical intermediates.

Chemical Data:

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(carboxy)phenyl]propanoic acid methyl ester |

| CAS Number | 123993-33-9 |

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

3-[[2-[5-cyclohexyl-2-oxo-1-(2-oxopropyl)-1,3,4-benzotriazepin-3-yl]acetyl]amino]benzoic acid

Structural Features:

| Feature | Description |

| Core Moiety | 3-Aminobenzoic acid |

| Linker | Acetyl group (-COCH₂-) |

| Heterocyclic System | 1,3,4-Benzotriazepine |

| Key Substituents | Cyclohexyl, 2-oxopropyl |

Benzoic acid, 2-(1-acetyl-2-oxopropyl)

Publicly available information for a compound with the precise name "Benzoic acid, 2-(1-acetyl-2-oxopropyl)" is scarce. However, a structurally related compound is 2-Propionylbenzoic acid (also known as 2-(1-oxopropyl)benzoic acid). This compound is an ortho-substituted benzoic acid. The ortho positioning of the propionyl group can lead to specific intramolecular interactions and steric effects, influencing its acidity and reactivity, a phenomenon known as the "ortho effect." Another related compound is 2-oxopropyl benzoate, where the acetylmethyl group is ester-linked to the carboxyl group, rather than being a substituent on the ring.

Chemical Data for 2-(1-oxopropyl)benzoic acid:

| Property | Value |

| IUPAC Name | 2-propionylbenzoic acid |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Solid |

2-{3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-oxopropyl}benzoic acid

This is another complex derivative with multiple functional groups. It is a benzoic acid substituted at the ortho position with a sophisticated propyl chain. The chain itself is substituted with two 4-chlorophenyl groups, one of which is part of a 2-oxoethyl moiety. The presence of chloro-aromatic groups suggests its potential use in materials science or as an intermediate in the synthesis of pharmacologically active molecules. Specific research data for this exact structure is not widely available in public databases.

Key Structural Components:

Backbone: Benzoic acid

Primary Side Chain: A substituted 3-oxopropyl group at the ortho position.

Substituents: Two 4-chlorophenyl groups.

4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid

This compound links a benzoic acid moiety to a pyrimidine (B1678525) ring system via a 3-oxopropyl chain. Pyrimidine derivatives are of significant interest in medicinal chemistry as they are core components of nucleobases and are found in many biologically active compounds. The 2,4-diamino-6-oxo substitution pattern on the pyrimidine ring is a common feature in molecules designed to interact with biological targets. Research into similar structures often focuses on their potential as antagonists or inhibitors in biological pathways. For example, a related compound, 4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-propyl]trifluoroacetamido]benzoic acid, has been synthesized and characterized using NMR and mass spectrometry.

Chemical Data for a Related Ethyl Ester:

| Property | Value |

| Compound Name | Ethyl 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoate |

| CAS Number | 853-97-4 |

| Molecular Formula | C₁₇H₂₂N₄O₃ |

| Appearance | White or off-white powder |

| Solubility | Very soluble in N,N-Dimethylformamide; practically insoluble in water |

Impact of Substituents on Chemical Behavior and Reactivity

The chemical properties of a benzoic acid derivative are profoundly influenced by the nature and position of substituents on the aromatic ring. These effects primarily alter the acidity of the carboxylic group by modifying the stability of its conjugate base, the benzoate anion.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring are known as electron-withdrawing groups (e.g., -NO₂, -CN, -CHO, halogens).

Mechanism: By inductive and/or resonance effects, EWGs delocalize the negative charge of the carboxylate anion, thereby stabilizing it.

Effect on Acidity: This stabilization of the conjugate base makes the corresponding benzoic acid a stronger acid (i.e., it has a lower pKa value) compared to unsubstituted benzoic acid (pKa ≈ 4.2). For instance, p-nitrobenzoic acid has a pKa of 3.41, making it significantly more acidic than benzoic acid.

Electron-Donating Groups (EDGs): Substituents that push electron density into the benzene ring are called electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂).

Mechanism: EDGs increase the electron density on the ring, which in turn destabilizes the negatively charged carboxylate anion.

Effect on Acidity: This destabilization of the conjugate base makes the benzoic acid a weaker acid (i.e., it has a higher pKa value). For example, p-methoxybenzoic acid, with an electron-donating methoxy (B1213986) group, has a pKa of 4.46 and is less acidic than benzoic acid.

The Ortho-Effect: A unique phenomenon occurs when a substituent is placed at the ortho position (adjacent to the carboxyl group). Almost any group in the ortho position, whether donating or withdrawing, increases the acidity of the benzoic acid.

Mechanism: This "ortho-effect" is attributed to a combination of electronic and steric factors. The steric hindrance from the ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring. This rotation inhibits resonance between the carboxyl group and the ring, which increases the acidity.

Example: o-methylbenzoic acid (pKa = 3.9) is a stronger acid than both benzoic acid (pKa = 4.2) and its para-isomer, p-methylbenzoic acid (pKa = 4.4), even though the methyl group is electron-donating.

The following table summarizes the effect of various para-substituents on the pKa of benzoic acid.

| Substituent (Y) at para-position | pKa | Effect on Acidity | Group Type |

| -NO₂ | 3.41 | Increases | Electron-Withdrawing (Deactivating) |

| -CN | 3.55 | Increases | Electron-Withdrawing (Deactivating) |

| -Br | 3.96 | Increases | Electron-Withdrawing (Deactivating) |

| -H | 4.19 | (Reference) | (Unsubstituted) |

| -CH₃ | 4.34 | Decreases | Electron-Donating (Activating) |

| -OCH₃ | 4.46 | Decreases | Electron-Donating (Activating) |

| -OH | 4.48 | Decreases | Electron-Donating (Activating) |

Synthetic Routes to Specific Derivatives

The preparation of specific derivatives of 4-(3-oxopropyl)benzoic acid, such as its esters and amides, typically follows the synthesis of the core molecule. The carboxylic acid functionality can be readily converted to these derivatives using standard organic chemistry methodology.

One plausible approach to the synthesis of the parent compound, 4-(3-oxopropyl)benzoic acid, involves the oxidation of a precursor molecule containing a propyl or propenyl group at the para position. For instance, 4-allylbenzoic acid could serve as a key intermediate. The double bond of the allyl group can then be oxidized to yield the desired ketone functionality. A well-established method for this transformation is the Wacker oxidation, which utilizes a palladium catalyst to convert a terminal alkene to a methyl ketone.

Alternatively, Friedel-Crafts acylation of a protected benzoic acid derivative could be employed to introduce the propanoyl group. However, the deactivating nature of the carboxyl group presents a challenge for direct acylation of benzoic acid itself. Therefore, a precursor such as toluene (B28343) would be a more suitable starting material, with the methyl group being oxidized to a carboxylic acid in a later step.

Another viable route involves the Heck coupling of a protected 4-bromobenzoic acid with allyl alcohol. This palladium-catalyzed reaction forms a carbon-carbon bond, introducing the three-carbon chain. Subsequent manipulation of the resulting allylic alcohol would be necessary to furnish the ketone.

The following table outlines a potential synthetic sequence for a derivative, methyl 4-(3-oxopropyl)benzoate, starting from 4-methylacetophenone.

Table 1: Exemplary Synthetic Route to Methyl 4-(3-oxopropyl)benzoate

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Oxidation | 4-Methylacetophenone | Potassium permanganate (B83412) (KMnO4), Water, Zinc chloride (ZnCl2) | 4-Acetylbenzoic acid |

| 2 | Esterification | 4-Acetylbenzoic acid | Methanol (B129727) (CH3OH), Sulfuric acid (H2SO4) (catalyst) | Methyl 4-acetylbenzoate |

| 3 | Willgerodt-Kindler Reaction | Methyl 4-acetylbenzoate | Sulfur (S), Morpholine | Thioamide intermediate |

| 4 | Hydrolysis | Thioamide intermediate | Acid or base | Methyl 4-(2-carboxyethyl)benzoate |

| 5 | Homologation | Methyl 4-(2-carboxyethyl)benzoate | Thionyl chloride (SOCl2), Diazomethane (CH2N2) | Methyl 4-(3-diazo-2-oxopropyl)benzoate |

| 6 | Wolff Rearrangement | Methyl 4-(3-diazo-2-oxopropyl)benzoate | Silver oxide (Ag2O), Water (H2O) | Methyl 4-(3-oxopropyl)benzoate |

This table presents a hypothetical multi-step synthesis. The specific reaction conditions and yields would require experimental optimization.

Detailed research into the synthesis of closely related compounds provides insights into the feasibility of these routes. For example, the synthesis of 4-acetylbenzoic acid from 4-methylacetophenone via oxidation with potassium permanganate is a well-documented procedure. Similarly, the esterification of benzoic acid derivatives is a standard transformation in organic synthesis.

The conversion of the acetyl group to the desired 3-oxopropyl chain is more complex. The proposed Willgerodt-Kindler reaction followed by hydrolysis and homologation is a classical approach to extending a carbon chain. More modern methods, potentially involving cross-coupling reactions, could also be envisioned.

Further derivatization of the carboxylic acid to amides can be achieved through the activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride, followed by reaction with an amine.

Table 2: Common Derivatives of Benzoic acid, 4-(3-oxopropyl)-

| Derivative Name | Molecular Formula | Structure |

| Methyl 4-(3-oxopropyl)benzoate | C11H12O3 | |

| Ethyl 4-(3-oxopropyl)benzoate | C12H14O3 | |

| 4-(3-Oxopropyl)benzamide | C10H11NO2 | |

| N-Methyl-4-(3-oxopropyl)benzamide | C11H13NO2 |

The synthesis of these specific derivatives would typically involve the preparation of 4-(3-oxopropyl)benzoic acid followed by standard esterification or amidation procedures. For instance, the synthesis of the methyl ester can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst. The preparation of amides would involve reacting the carboxylic acid with an appropriate amine, often in the presence of a coupling agent.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focusing solely on the chemical compound Benzoic acid, 4-(3-oxopropyl)- that provide the detailed data required to construct the requested article.

While computational studies using these methods have been published for other substituted benzoic acids, such as halogenated benzoic acids, 4-propylbenzoic acid, and 4-propionylbenzoic acid, this information does not directly apply to "Benzoic acid, 4-(3-oxopropyl)-". Adhering to the strict requirement to only include information about the specified compound, it is not possible to generate the requested scientifically accurate article.

Computational and Theoretical Studies of Benzoic Acid, 4 3 Oxopropyl Systems

Spectroscopic Property Predictions

Nuclear Magnetic Resonance (NMR) Spectra (¹H NMR, ¹³C NMR)

Theoretical NMR chemical shifts can be calculated using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). These calculations, when compared with experimental data from analogous structures, provide a reliable prediction of the NMR spectra. researchgate.net

¹H NMR: The proton NMR spectrum of Benzoic acid, 4-(3-oxopropyl)- is expected to show several distinct signals. The aromatic protons on the para-substituted ring typically appear as a characteristic AA'BB' system of two doublets. The protons closer to the electron-withdrawing carboxyl group (ortho) are expected to be downfield compared to the protons closer to the alkyl chain (meta). The aldehydic proton (-CHO) will appear as a triplet at a significantly downfield shift due to the influence of the adjacent methylene (B1212753) group and the carbonyl function. The carboxylic acid proton is a singlet that appears far downfield and is often broad. The two methylene groups of the propyl chain will present as a complex multiplet system, likely a triplet of triplets or a more complex pattern, due to coupling with each other and the aldehydic proton.

¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon environment. researchgate.net The carbonyl carbon of the carboxylic acid and the aldehydic carbon are the most downfield signals. The aromatic ring will show four distinct signals: two for the substituted carbons (C1 and C4) and two for the unsubstituted carbons (C2/C6 and C3/C5). The two methylene carbons in the propyl chain will have characteristic shifts in the aliphatic region of the spectrum.

Predicted NMR Chemical Shifts for Benzoic acid, 4-(3-oxopropyl)-

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| -COOH | ~12.0-13.0 (s, 1H) | C=O (aldehyde) | ~200-202 |

| -CHO | ~9.8 (t, 1H) | C=O (acid) | ~167-172 |

| Ar-H (ortho to -COOH) | ~8.0-8.1 (d, 2H) | Ar-C (ipso, -COOH) | ~130-134 |

| Ar-H (meta to -COOH) | ~7.3-7.4 (d, 2H) | Ar-C (ipso, -CH₂CH₂CHO) | ~145-150 |

| -CH₂- (alpha to Ar) | ~3.0 (t, 2H) | Ar-CH (ortho to -COOH) | ~129-130 |

| -CH₂- (beta to Ar) | ~2.8 (t, 2H) | Ar-CH (meta to -COOH) | ~128-129 |

| -CH₂- (alpha to Ar) | ~45 | ||

| -CH₂- (beta to Ar) | ~30 |

Note: Predicted values are based on data for benzoic acid and related substituted compounds. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet.

Analysis of Molecular Structure and Electronic Properties

Computational chemistry, particularly methods based on DFT, allows for the detailed investigation of molecular geometry and electronic characteristics. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such studies on benzoic acid derivatives, providing results that correlate well with experimental data. researchgate.netscispace.comvjst.vn

Optimized Geometrical Structures

The geometry of Benzoic acid, 4-(3-oxopropyl)- would be optimized to find its lowest energy conformation. Studies on para-substituted benzoic acids show that the carboxyl group tends to be coplanar with the benzene (B151609) ring to maximize resonance stabilization, though a slight dihedral angle is common. scispace.com The 3-oxopropyl side chain has rotational freedom, but its preferred conformation would seek to minimize steric hindrance. The presence of substituents on the benzene ring can cause slight distortions from a perfect hexagonal geometry. orientjchem.org Electron-donating groups can increase the C=O bond length, while electron-withdrawing groups can decrease it. scispace.com

Predicted Geometrical Parameters for Benzoic acid, 4-(3-oxopropyl)-

| Parameter | Predicted Value (Å or °) | Comment |

|---|---|---|

| C=O (acid) Bond Length | ~1.21 Å | Based on DFT calculations for benzoic acid. scispace.com |

| C-O (acid) Bond Length | ~1.36 Å | |

| O-H (acid) Bond Length | ~0.97 Å | Typical value for a carboxylic acid. |

| C-C (aromatic) Bond Length | ~1.39-1.40 Å | Average value within the benzene ring. orientjchem.org |

| C-C (Ar-COOH) Bond Length | ~1.48 Å | Slightly shorter due to sp²-sp² character. scispace.com |

| O=C-O Bond Angle | ~122° | Typical for a carboxylic acid group. |

| C-C-H (aromatic) Bond Angle | ~120° | Close to ideal sp² hybridization. |

Aromaticity Indices and Atomic Charges

Aromaticity is a key feature of the benzene ring and can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths. researchgate.net For the benzene ring in Benzoic acid, 4-(3-oxopropyl)-, the HOMA value is expected to be close to 1, indicating high aromaticity.

Atomic charges, calculated via methods like Natural Population Analysis (NPA) within NBO, describe the electron distribution. vjst.vn The oxygen atoms of both the carboxyl and aldehyde groups are highly electronegative and will bear significant partial negative charges. The carbonyl carbons and the acidic proton will, in turn, carry partial positive charges.

Dipole Moments and Energies

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. vjst.vnoaji.net For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-deficient carboxyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and orbital interactions within a molecule. vjst.vn It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with Lewis structure concepts. sigmaaldrich.com This analysis quantifies stabilizing interactions, such as hyperconjugation, arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For Benzoic acid, 4-(3-oxopropyl)-, key NBO interactions would include:

Intramolecular Hydrogen Bonding: A potential weak interaction between the aldehyde oxygen and an ortho C-H bond of the ring.

Resonance Delocalization: Strong interactions corresponding to π-conjugation within the benzene ring.

Hyperconjugation: Delocalization of the oxygen lone pairs of the carboxyl group into the π* antibonding orbitals of the C=O bond and the aromatic ring (e.g., LP(O) → π(C=C) and LP(O) → π(C=O)). These interactions stabilize the molecule and influence its geometry and reactivity. scispace.comvjst.vnorientjchem.org

Fukui Function and Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

Predicting how a molecule will react is a central theme in computational chemistry. MEP maps and Fukui functions are powerful tools for this purpose. semanticscholar.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. oaji.net For Benzoic acid, 4-(3-oxopropyl)-, the MEP would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and aldehyde groups. These are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation or attack by a nucleophile. researchgate.net

The Fukui function offers a more quantitative approach by identifying which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack based on how the electron density changes with the addition or removal of an electron. semanticscholar.org It helps to distinguish the reactivity of different sites that may appear similar on an MEP map. For instance, it could differentiate the nucleophilic character of the carboxylate oxygens versus the aldehyde oxygen. semanticscholar.org This analysis confirms that electron-withdrawing substituents increase acidity by stabilizing the resulting anion. semanticscholar.org

Acidity and Substituent Effects on Benzoic Acid Derivatives

The acidity of benzoic acid and its derivatives is a fundamental property extensively studied through both experimental and computational methods. wikipedia.orgscispace.com The electronic nature of substituents on the benzene ring significantly influences the dissociation of the carboxylic acid proton. libretexts.org Computational chemistry, particularly through the application of density functional theory (DFT), has become a powerful tool for analyzing and predicting these effects. researchgate.netmdpi.com

Electron-withdrawing groups (EWGs) generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through the delocalization of the negative charge. libretexts.orgnist.gov Conversely, electron-donating groups (EDGs) tend to decrease acidity by destabilizing the conjugate base. libretexts.orgquora.com The 4-(3-oxopropyl) group, containing a carbonyl functionality, is classified as an electron-withdrawing substituent. Its effect on the acidity of the parent benzoic acid molecule is primarily governed by a combination of inductive and resonance effects, which can be quantitatively assessed through theoretical calculations. unizin.org These computational approaches allow for a detailed examination of the substituent effects on the energies of both the neutral acid and its corresponding anion. quora.com

Gas Phase Acidity Calculations

Gas-phase acidity provides an intrinsic measure of a molecule's acidity, free from solvent effects. Theoretical calculations are particularly well-suited for determining gas-phase acidities. mdpi.com Methods such as Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(2d,2p) are commonly employed to calculate the Gibbs free energy change (ΔacidG°) of the deprotonation reaction. mdpi.com The absolute gas-phase acidity is calculated using the equation: ΔacidG° = G°(anion) + G°(H⁺) − G°(acid). mdpi.com

These calculated values often show a strong correlation with experimental data, validating the computational models used. mdpi.com For instance, a linear regression analysis between experimental and theoretical ΔacidG° values for a set of substituted benzoic acids has shown a high correlation coefficient (R² = 0.98). mdpi.com

The 4-(3-oxopropyl) substituent is expected to increase the gas-phase acidity of benzoic acid. The aldehyde group within the substituent is electron-withdrawing, which stabilizes the negative charge of the carboxylate anion formed upon deprotonation. libretexts.orglibretexts.org While specific calculations for Benzoic acid, 4-(3-oxopropyl)- are not widely published, data for analogous compounds like 4-formylbenzoic acid, where the aldehyde is directly attached to the ring, show a significant increase in acidity compared to benzoic acid. nist.govlibretexts.orgnist.gov The insulating effect of the propyl chain in the 4-(3-oxopropyl) group would lessen the magnitude of this acid-strengthening effect compared to the 4-formyl group, as inductive effects diminish with distance. libretexts.orglibretexts.org

Table 1: Calculated and Experimental Gas-Phase Acidity Data for Selected Substituted Benzoic Acids

Note: Data for p-CHO is presented in kJ/mol as sourced from the NIST WebBook. nist.govnist.gov Other data is from a computational study using the B3LYP/6-311++G(2d,2p) level of theory. mdpi.com

Inductive and Resonance Contributions of Substituents

Inductive Effect (-I): This effect involves the transmission of charge through sigma (σ) bonds due to differences in electronegativity. unizin.orglibretexts.org The carbonyl group in the 3-oxopropyl substituent is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. unizin.org This creates a dipole that pulls electron density away from the benzene ring through the propyl chain. However, the inductive effect weakens significantly with distance, so the effect of the carbonyl group in the 4-(3-oxopropyl) substituent on the benzoic acid ring will be attenuated by the two intervening methylene (-CH₂-) groups. libretexts.orglibretexts.org

Resonance Effect (-R or -M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. unizin.org A substituent can withdraw electrons by resonance if it has a π-bond that can conjugate with the benzene ring's π-system. unizin.org For a substituent like the 4-formyl group (-CHO), the carbonyl is directly attached to the ring, allowing for direct resonance withdrawal of electron density, which strongly stabilizes the carboxylate anion. quora.com In the case of Benzoic acid, 4-(3-oxopropyl)-, the saturated propyl chain acts as an insulator, preventing the carbonyl group's π-system from conjugating with the aromatic ring. Therefore, the resonance effect of the 4-(3-oxopropyl) group is considered negligible. The primary electronic influence is its electron-withdrawing inductive effect. libretexts.orgunizin.org

Table 2: Electronic Effects of Selected Substituents

Advanced Applications of Benzoic Acid, 4 3 Oxopropyl and Its Derivatives in Chemical Research

Role as an Intermediate in Complex Organic Synthesis

Benzoic acid, 4-(3-oxopropyl)-, and its related esters are recognized for their utility as versatile intermediates in the synthesis of more complex organic molecules. chembk.com The compound possesses two distinct functional groups—a carboxylic acid (or its ester) and an aldehyde—at opposite ends of a rigid aromatic core. This bifunctionality allows for selective and sequential chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

Researchers utilize this structure in both pharmaceutical and polymer synthesis. For instance, the aldehyde group can undergo reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to build out complex side chains, while the carboxylic acid group can be converted to amides, esters, or other functionalities. This orthogonal reactivity is a key feature for its use as an intermediate. Derivatives like Methyl 4-(3-oxopropyl)benzoate and Ethyl 4-(3-oxopropyl)benzoate are frequently employed in these synthetic routes. nih.govcymitquimica.com A derivative, Benzoic acid, 2-(3-chloro-3-oxopropyl)-, methyl ester, is highlighted as an important intermediate in organic synthesis, underscoring the role of this structural class in preparing other target compounds. chembk.com

Building Block for Molecular Scaffolds

The inherent structure of Benzoic acid, 4-(3-oxopropyl)- makes it an ideal building block for constructing diverse molecular scaffolds. In medicinal chemistry, a scaffold represents the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The para-substituted benzene (B151609) ring of this compound provides a rigid and well-defined geometry, which is often desirable for designing molecules that can fit into specific biological targets like enzyme active sites or receptors.

The aldehyde and carboxylic acid groups serve as primary anchor points for diversification. For example, the carboxylic acid can be used to link the scaffold to an amino acid or a peptide, while the aldehyde can be modified to introduce different substituents that can modulate the pharmacological properties of the final molecule. This strategy is central to the development of new therapeutic agents. Various related structures, such as 4-(3-Amino-3-oxopropyl)benzoic acid and 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid, are categorized as organic building blocks, reinforcing their foundational role in constructing larger, more complex chemical entities. clearsynth.combldpharm.com

Catalysis

Use as a Catalyst in Organic Reactions (e.g., Aldol-Type Condensation)

While specific studies detailing the use of Benzoic acid, 4-(3-oxopropyl)- itself as a primary catalyst are not prominent, the parent structure, benzoic acid, is known to be an effective organocatalyst for certain reactions. Notably, benzoic acid can catalyze aldol-type condensation reactions. researchgate.net In this context, the acid is proposed to activate an aldehyde by protonating its carbonyl oxygen, making it more electrophilic and susceptible to attack by a nucleophile, such as an enolate or a diazo compound. researchgate.net

The general mechanism of an aldol condensation involves the formation of a carbon-carbon bond by reacting an enolate ion with a carbonyl compound, leading to a β-hydroxy aldehyde or ketone. iitk.ac.insigmaaldrich.com Weak acids, including benzoic acid, have been shown to be effective catalysts in self-aldol condensations, often used in conjunction with an amine. google.com For example, benzoic acid has been successfully used as a catalyst for the condensation of various aldehydes with ethyl diazoacetate, yielding β-hydroxy-α-diazo carbonyl compounds in good yields. researchgate.net

Components in Ligands for Metal-Catalyzed Reactions

Benzoic acid and its derivatives play a significant role as components in metal-catalyzed reactions, often by functioning as directing groups or by being incorporated into larger ligand structures. The carboxylate group is a weak coordinating directing group that can guide a metal catalyst to activate a specific C-H bond, typically in the ortho position. acs.org This has been demonstrated in ruthenium-catalyzed C-H arylation reactions, where the benzoic acid moiety directs the functionalization of the aromatic ring with various aryl halides. acs.org

Furthermore, the structure of Benzoic acid, 4-(3-oxopropyl)- lends itself to the synthesis of more elaborate ligands for metal catalysis. The carboxylic acid can serve as an anchor point to bind to a metal center, while the propionaldehyde (B47417) tail can be chemically modified to introduce other coordinating atoms (e.g., nitrogen or phosphorus) or to tune the steric and electronic properties of the resulting ligand. Metal complexes featuring ligands derived from benzoic acid have been used in various transformations, including the addition of carboxylic acids to alkynes. mdpi.com

Materials Science Research

Investigation in Sensor Development

In the field of materials science, functionalized aromatic carboxylic acids are being investigated for their potential in the development of chemical sensors. Research has shown that lipid/polymer membranes used in taste sensors can be modified by incorporating aromatic carboxylic acids to enhance their response to specific analytes. mdpi.com In one study, membranes were soaked in solutions of various benzoic acid derivatives, which altered the surface properties and improved the detection of non-charged bitter substances like caffeine. mdpi.com

Although Benzoic acid, 4-(3-oxopropyl)- is not explicitly mentioned in this specific research, its bifunctional nature makes it a compelling candidate for such applications. The carboxylic acid group provides a means to anchor the molecule onto a sensor surface or within a polymer matrix. The terminal aldehyde group remains available for further chemical modification, such as immobilization of enzymes or other reporter molecules, which could lead to the development of highly specific biosensors. This potential for dual functionality positions it as an interesting subject for future investigations in sensor technology. smolecule.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Benzoic acid, 4-(3-oxopropyl)-, and how are intermediates characterized?

- Methodological Answer : The compound is commonly synthesized via esterification or oxidation of its methyl ester derivative (e.g., methyl 4-(3-oxopropyl)benzoate). Key steps include Friedel-Crafts acylation or catalytic oxidation of propanal derivatives. Intermediates are characterized using ¹H/¹³C NMR to confirm the presence of the 3-oxopropyl group (δ ~2.7 ppm for CH₂ and δ ~9.5 ppm for the aldehyde proton) and HPLC for purity assessment (>98%) .

Q. Which spectroscopic techniques are most effective for functional group analysis of Benzoic acid, 4-(3-oxopropyl)-?

- Methodological Answer :

- IR Spectroscopy : Identifies the carbonyl stretch (C=O) of the benzoic acid moiety (~1680–1700 cm⁻¹) and the aldehyde group (~2720 cm⁻¹ for C-H stretch).

- NMR : ¹H NMR confirms the aromatic protons (δ ~7.8–8.1 ppm, para-substituted benzene) and the oxopropyl chain (δ ~2.5–3.0 ppm for CH₂ and δ ~9.5 ppm for CHO).

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 193.1 (C₁₀H₁₀O₃) .

Q. What key physicochemical properties influence the compound’s stability and solubility in experimental protocols?

- Methodological Answer : Critical properties include:

- LogP : 1.60 (indicates moderate lipophilicity, suitable for partitioning in organic-aqueous systems).

- Boiling Point : 297°C (requires high-temperature reflux setups).

- Density : 1.105 g/cm³ (impacts solvent selection for recrystallization).

- Refractive Index : 1.514 (used for purity checks via polarimetry).

Stability is compromised under strong oxidizing conditions; store at 4°C in inert atmospheres .

Q. What safety protocols are essential for handling Benzoic acid, 4-(3-oxopropyl)- in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (classified as a skin irritant).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (PSA = 43.37 Ų, moderate polarity).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3077) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of Benzoic acid, 4-(3-oxopropyl)-, and which software tools optimize refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Structure Solution : Direct methods in SHELXS or charge-flipping in SIR97 for phase determination.

- Refinement : Least-squares refinement in SHELXL (anisotropic displacement parameters for non-H atoms).

Challenges include resolving disorder in the oxopropyl chain; ORTEP-3 aids in visualizing thermal ellipsoids .

Q. What computational strategies predict the reactivity of Benzoic acid, 4-(3-oxopropyl)- in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO (-1.8 eV) localizes on the aldehyde group, indicating electrophilic reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- QSPR Models : Correlate LogP (1.60) with bioavailability for drug design applications .

Q. How are contradictions in crystallographic data addressed during structural refinement of derivatives?

- Methodological Answer :

- Twinned Data : Use SHELXL ’s TWIN/BASF commands to model twin domains (e.g., pseudo-merohedral twinning).

- Disordered Moieties : Apply PART and SUMP restraints for overlapping atoms in the oxopropyl chain.

- Validation Tools : Check using PLATON /ADDSYM for missed symmetry and CIF -format validation via IUCr standards .

Q. What reaction mechanisms underpin the synthesis of bioactive derivatives using Benzoic acid, 4-(3-oxopropyl)- as a precursor?

- Methodological Answer :

- Aldol Condensation : React the aldehyde group with ketones (e.g., acetone) under basic conditions (KOH/EtOH) to form α,β-unsaturated derivatives.

- Schiff Base Formation : Condense with amines (e.g., aniline) to generate imine-linked conjugates (confirmed by ¹H NMR δ ~8.3 ppm for C=N).

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine for triazole-linked pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.